molecular formula C14H24N2O2 B2551984 1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2248210-93-5

1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2551984
CAS No.: 2248210-93-5
M. Wt: 252.358
InChI Key: KNHNKSYBQBIQFD-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of a suitable piperazine derivative with a prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific piperazine ring structure and the presence of both dimethyl and prop-2-enoyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3S,5R)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-7-12(17)16-10(2)8-15(9-11(16)3)13(18)14(4,5)6/h7,10-11H,1,8-9H2,2-6H3/t10-,11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHNKSYBQBIQFD-PHIMTYICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)C=C)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)C=C)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.